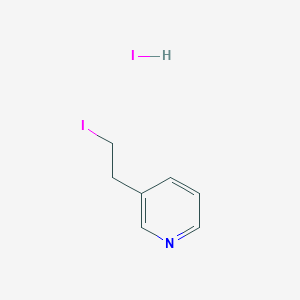

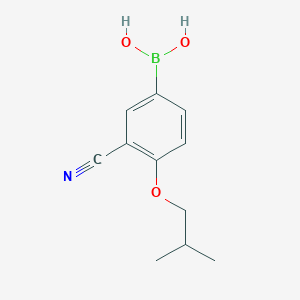

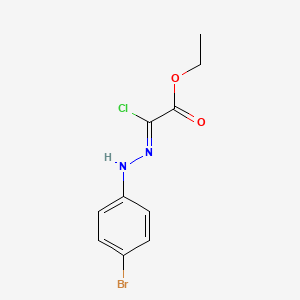

![molecular formula C15H12ClN3O2S B2536672 2-(4-chlorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 955260-34-1](/img/structure/B2536672.png)

2-(4-chlorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-chlorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, 5H-thiazolo[3,2-a]pyrimidines can be prepared by the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione .Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown the synthesis of related thiazolidine and azetidine derivatives with potential antibacterial activity against gram-positive and gram-negative bacteria, indicating the utility of these compounds in developing new antibacterial agents. The structure-activity relationship (SAR) studies reveal the importance of substituents on the antibacterial efficacy of these compounds (Desai et al., 2008).

Antinociceptive and Anti-inflammatory Properties

Another study involved the synthesis of thiazolopyrimidine derivatives and their evaluation for antinociceptive and anti-inflammatory properties. The derivatives showed significant activity in these areas, highlighting their potential for developing new pain and inflammation management drugs (Selvam et al., 2012).

Antitumor Activity

Further research has been conducted on pyrazolo[3,4-d]pyrimidine derivatives for their in vitro antitumor activity, particularly against human breast adenocarcinoma cell lines. Some derivatives exhibited moderate activity, suggesting a potential for cancer therapy (El-Morsy et al., 2017).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs have explored their photovoltaic efficiency and ligand-protein interactions, indicating their application in dye-sensitized solar cells (DSSCs) and pharmaceuticals. Molecular docking studies suggested significant binding affinity with proteins, which can be beneficial in drug design (Mary et al., 2020).

Antimicrobial Activity

Novel thiazolidinone and acetidinone derivatives have been synthesized and evaluated for their antimicrobial activity, showing the potential for these compounds to act as the basis for new antimicrobial drugs (Mistry et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit egfr tyrosine kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

Similar compounds have been shown to inhibit egfr tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes catalyze the transfer of a phosphate group from ATP to a protein in a cell. It functions as an “on” or “off” switch in many cellular functions .

Biochemical Pathways

Inhibition of egfr tyrosine kinase can affect several downstream pathways, including the pi3k/akt pathway, which is involved in cell survival and proliferation, and the ras/raf/mapk pathway, which is involved in cell cycle progression .

Result of Action

Similar compounds have demonstrated antitumor, antibacterial, and anti-inflammatory activities . These effects could be due to the inhibition of EGFR tyrosine kinase and the subsequent disruption of cell proliferation and survival pathways .

Biochemical Analysis

Biochemical Properties

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Cellular Effects

Thiazolopyrimidines have been reported to exhibit high antitumor, antibacterial, and anti-inflammatory activities . These compounds could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazolopyrimidines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiazolopyrimidines can potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Such compounds could potentially interact with various transporters or binding proteins, and may have effects on their localization or accumulation .

Subcellular Localization

Such compounds could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-9-13(14(21)19-6-7-22-15(19)17-9)18-12(20)8-10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMPZXSUJGSQCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

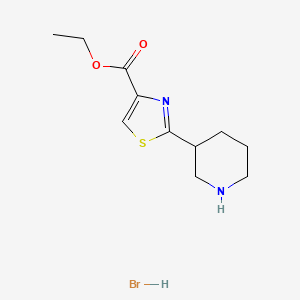

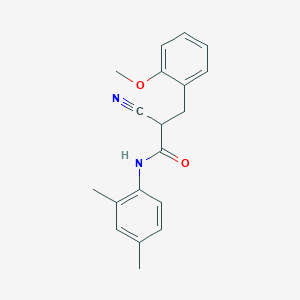

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2536589.png)

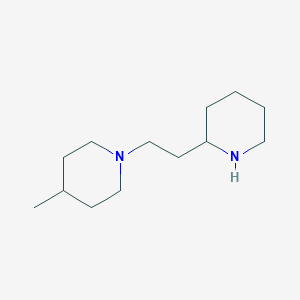

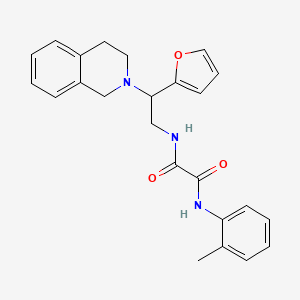

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2536595.png)

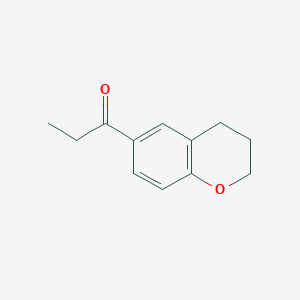

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide](/img/structure/B2536602.png)

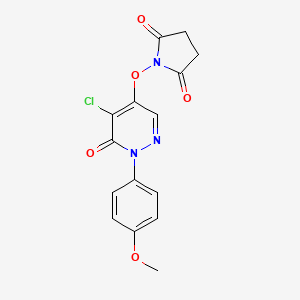

![1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2536605.png)